molecular formula C8H11BO3 B3028010 3-(Hydroxymethyl)-5-methylphenylboronic Acid CAS No. 1451391-46-0

3-(Hydroxymethyl)-5-methylphenylboronic Acid

Cat. No.: B3028010
CAS No.: 1451391-46-0
M. Wt: 165.98
InChI Key: XAHBYOREXCQDRQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylphenylboronic Acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98. The purity is usually 95%.
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Scientific Research Applications

  • Suzuki Cross-Coupling Reaction

    This compound is utilized in the synthesis of various derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These reactions involve coupling with arylboronic acids to synthesize thiophene derivatives, which have shown potential in haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

  • Electrochemical Biosensors

    The compound plays a role in the development of electrochemical biosensors for DNA hydroxymethylation detection. This involves glycosylation modification and enzymatic signal amplification, contributing to sensitive and selective methods for DNA analysis (Zhou et al., 2015).

  • Chelation of Metal Ions

    It's used in synthesizing ligands for efficient chelation of metal ions like gallium. These ligands exhibit high selectivity and stability, making them suitable for radiopharmaceutical development (Šimeček et al., 2012).

  • Drug Delivery Vehicles

    The compound is integral in the design of biocompatible and biodegradable block copolymer micelles, which show responsiveness to glucose and lactic acid. These micelles are crucial in drug delivery, especially for targeting specific physiological conditions (Vrbata & Uchman, 2018).

  • Carbohydrate Chemistry

    In carbohydrate chemistry, it condenses with diols to create cyclic esters, aiding in the synthesis of specifically substituted or oxidized sugar derivatives. It also assists in chromatographic and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).

  • Bioorthogonal Coupling Reactions

    Its derivatives can facilitate rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. These reactions are orthogonal to protein functional groups, offering applications in bioconjugation and drug delivery systems (Dilek et al., 2015).

  • Metabolic Engineering

    It's used in metabolic engineering for the production of bio-based chemicals like 3-hydroxypropionic acid, an important platform chemical for synthesizing various value-added chemicals (Chen et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use only in a well-ventilated area .

Properties

IUPAC Name

[3-(hydroxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHBYOREXCQDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)CO)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223927
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-46-0
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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